molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B125203 1,3-Butadiene CAS No. 106-99-0

1,3-Butadiene

Cat. No.: B125203
CAS No.: 106-99-0
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

1,3-Butadiene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that can be easily condensed to a liquid. This compound is significant in the industrial sector as a precursor to synthetic rubber . It is the simplest conjugated diene, consisting of two vinyl groups. Despite its rapid breakdown in the atmosphere, this compound is commonly found in urban and suburban air due to emissions from motor vehicles .

Mechanism of Action

Target of Action

1,3-Butadiene is a petrochemical that is primarily used to produce synthetic rubber . It is also a human carcinogen and can induce lymphohematopoietic cancers, particularly leukemia, in occupationally-exposed workers . The primary targets of this compound are the cells of the lymphatic and hematopoietic systems .

Mode of Action

This compound is metabolized by cytochrome P450 enzymes to form three mutagenic epoxide metabolites . These metabolites interact with DNA, leading to mutations that can result in cancer . Additionally, this compound can potentially be biotransformed into a mutagenic chlorohydrin by myeloperoxidase, a peroxidase almost specifically present in neutrophils and monocytes .

Biochemical Pathways

This compound can be produced from glucose via three potential pathways: from acetyl-CoA via crotonyl-CoA, from erythrose-4-phosphate, and via a condensation reaction with malonyl-CoA and acetyl-CoA . In a study, an artificial metabolic pathway for this compound production from glucose was constructed in Escherichia coli by combining the cis,cis-muconic acid-producing pathway together with tailored ferulic acid decarboxylase mutations .

Pharmacokinetics

The pharmacokinetics of this compound reveal saturation kinetics of this compound metabolism in both rats and mice. For rats and mice, linear pharmacokinetics apply at exposure concentrations below 1,000 ppm this compound; saturation of this compound metabolism is observed at atmospheric concentrations of about 2,000 ppm .

Result of Action

Exposure to this compound has been associated with a range of adverse health effects. Breathing high levels of this compound for a short time may cause nausea, dry mouth and nose, headache, and decreased blood pressure and pulse rate . In laboratory animals, this compound causes inflammation of nasal tissues, changes to lung, heart, and reproductive tissues, neurological effects, and blood changes .

Action Environment

This compound is a ubiquitous environmental pollutant because it is formed as a product of incomplete combustion of fossil fuels and biomass . It is one of the volatile organic compounds (VOCs) monitored routinely in the ambient air. The major environmental sources of this compound are automobile exhaust and tobacco smoke . For this compound exposure of the general population, microenvironments, particularly indoor microenvironments, are the primary determinant and environmental tobacco smoke is the main contributor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene can be synthesized through various methods. One common method involves the dehydrogenation of butane or butenes. Another method is the high-temperature cracking of petroleum distillates . The dehydrogenation process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from butane or butenes, resulting in the formation of this compound .

Industrial Production Methods

Industrially, this compound is produced primarily through the steam cracking of naphtha or gas oil. This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including this compound . The resulting mixture is then separated and purified to obtain the desired compound.

Comparison with Similar Compounds

1,3-Butadiene can be compared with other conjugated dienes such as isoprene (2-methyl-1,3-butadiene) and chloroprene (2-chloro-1,3-butadiene). While all these compounds share the conjugated diene structure, they differ in their substituents and reactivity:

This compound is unique due to its simplicity and widespread use in the production of synthetic rubber .

Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
Record name 1,3-BUTADIENE
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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Record name 1,3-Butadiene, homopolymer, isotactic
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Record name Butadiene dimer
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Record name Butadiene trimer
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Record name BUTADIENE (1,3-BUTADIENE)
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Record name BUTADIENE (1,3-BUTADIENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Record name BUTADIENE (1,3-BUTADIENE)
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Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Mechanism of Action

1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen.
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Impurities

Acetylene is an impurity in the ppm range.
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
Quantity
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0 (± 1) mol
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Name
polyoxyethylene lauryl ether
Quantity
0 (± 1) mol
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reactant
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Reaction Step Six
[Compound]
Name
27
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
70%
Yield
30%

Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
Name
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Butadiene
Reactant of Route 2
1,3-Butadiene
Reactant of Route 3
1,3-Butadiene
Reactant of Route 4
1,3-Butadiene
Reactant of Route 5
1,3-Butadiene
Reactant of Route 6
1,3-Butadiene
Customer
Q & A

Q1: How does 1,3-butadiene exert its carcinogenic effects?

A1: this compound is metabolized in the liver to reactive epoxides, which bind to DNA and form adducts. [] These adducts can interfere with DNA replication and repair, potentially leading to mutations and cancer. [, ]

Q2: What are the major target organs for this compound-induced carcinogenicity?

A2: In rodent studies, this compound exposure has been linked to tumors in the liver, lung, lymphoid tissues, forestomach, and harderian gland. [, ] Epidemiological studies have consistently shown a link between occupational exposure to this compound and increased mortality from lymphatic and hematopoietic cancers. []

Q3: Are there variations in susceptibility to this compound-induced DNA damage?

A3: Research using the Collaborative Cross mouse population revealed interindividual variability in DNA damage and epigenetic effects following this compound exposure. [] This suggests that genetic background may play a role in susceptibility to this compound-induced carcinogenicity. []

Q4: What are the potential neurological effects of this compound exposure?

A4: A clinical evaluation of individuals accidentally exposed to this compound suggests that it can induce neurotoxicity. [] While most neurological effects were reversible, approximately 6% of the exposed individuals exhibited irreversible neurotoxicity. []

Q5: What are the long-term health effects of isoprene, a chemical similar to this compound?

A5: Inhalation studies in rodents have shown that isoprene, a 2-methyl analogue of this compound, can cause toxic effects in the testis of rats and at multiple organ sites in mice. [] Long-term exposure to isoprene has also been linked to an increased incidence of tumors in the liver, lung, forestomach, and harderian gland of mice. []

Q6: What is the Occupational Safety and Health Administration (OSHA) doing to reduce occupational exposure to this compound?

A6: In response to the carcinogenicity findings in animals and humans, OSHA has proposed lowering the permissible exposure limit (PEL) for this compound from 1000 ppm to 2 ppm. []

Q7: What is the role of epidemiological studies in understanding the health effects of this compound?

A7: Epidemiological studies are crucial for identifying links between this compound exposure and cancer in human populations. [] Future research will likely focus on case-control studies to determine the relationship between this compound exposure and lymphopoietic cancer. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C4H6 and its molecular weight is 54.09 g/mol.

Q9: How can spectroscopic techniques be used to characterize this compound?

A9: Various spectroscopic methods, including Raman spectroscopy, XRD, EPR, and NMR, have been used to characterize the structure and properties of this compound and its derivatives. [, , , , ]

Q10: What is the significance of π-conjugation in this compound?

A10: The presence of conjugated double bonds in this compound significantly influences its reactivity. [] Quantum Monte Carlo simulations have been used to study the effects of static and dynamic electron correlations on the level of conjugation in this molecule. []

Q11: What is the significance of this compound in catalytic reactions?

A11: this compound is a valuable building block in organic synthesis and plays a crucial role as a reactant and intermediate in various catalytic reactions. [, , , , ]

Q12: How do metal ferrites catalyze the oxidative dehydrogenation of 1-butene to this compound?

A12: Metal ferrite catalysts, particularly ZnFe2O4 and MnFe2O4, demonstrate activity in converting 1-butene to this compound through oxidative dehydrogenation (ODH). [] The catalytic activity is influenced by factors such as the metal cation, preparation method, calcination temperature, and presence of steam in the feed. []

Q13: What is the role of hydrogen coverage and location in the hydrogenation of this compound over Pt/SiO2?

A13: Density functional theory (DFT) calculations suggest that the coverage and location of hydrogen atoms on the Pt surface are critical factors in determining the selectivity of this compound hydrogenation. [, ]

Q14: What are the challenges in achieving high selectivity towards butenes during this compound hydrogenation?

A14: Achieving high selectivity towards butenes in this compound hydrogenation is challenging due to the potential for complete hydrogenation to n-butane. [, ] Optimizing reaction conditions and catalyst design is crucial for controlling the reaction pathway. [, ]

Q15: How does the presence of a methyl group affect the reaction dynamics of silicon atoms with methyl-substituted 1,3-butadienes?

A15: Crossed molecular beam experiments revealed that the presence of a methyl group in 1- and 2-methyl-1,3-butadiene can influence the disposal of angular momentum during the reaction with silicon atoms, leading to variations in the rotational excitation of the final product. []

Q16: How is computational chemistry employed in understanding this compound reactions?

A16: Computational methods, such as DFT calculations, provide insights into reaction pathways, energetics, and the influence of catalyst structure on this compound hydrogenation and other reactions. [, , , ]

Q17: Can we predict the reactivity of this compound derivatives using computational tools?

A17: Yes, computational approaches like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models help predict the reactivity and behavior of this compound derivatives in various chemical environments. [, , ]

Q18: How do computational studies contribute to developing efficient separation processes for this compound?

A18: Computational techniques, including grand canonical Monte Carlo (GCMC) simulations, assist in screening and designing porous materials, such as metal-organic frameworks (MOFs), for the selective adsorption and separation of this compound from complex mixtures. []

Q19: What are the challenges associated with handling and storing this compound?

A19: this compound is a flammable and reactive gas. It requires careful handling and storage to prevent fire and explosion hazards. [, ]

Q20: Are there any specific material compatibility concerns with this compound?

A20: this compound can react with certain materials, potentially degrading them or forming hazardous byproducts. [, ] It is essential to select appropriate materials for storage and handling.

Q21: Are there any viable alternatives to this compound in industrial applications?

A21: Research is exploring alternative monomers and polymerization techniques to reduce the reliance on this compound in synthetic rubber production. [, ] Bio-based alternatives are also being investigated. []

Q22: What are the environmental concerns associated with this compound?

A22: this compound is a volatile organic compound (VOC) and a known air pollutant. [] It contributes to the formation of ground-level ozone and smog. []

Q23: How can the environmental impact of this compound be minimized?

A23: Implementing stringent emission control measures in industrial processes, developing sustainable production methods, and exploring alternative materials can help mitigate the environmental impact of this compound. [, ]

Q24: What research infrastructure and resources are crucial for advancing our understanding of this compound?

A24: Advanced analytical techniques such as GC-MS, in situ DRIFTS, and synchrotron radiation facilities are essential for characterizing this compound and its reaction products. [, , , , ]

Q25: How can collaborative research efforts contribute to addressing the challenges associated with this compound?

A25: Collaborative efforts between academia, industry, and regulatory agencies are essential for developing safer and more sustainable practices for the production, use, and disposal of this compound. [, ]

Q26: What are some key historical milestones in this compound research?

A26: Early research on this compound focused on its polymerization for synthetic rubber production. [] The discovery of its carcinogenicity in the late 20th century marked a turning point, leading to increased research on its toxicological properties and risk assessment. [, ]

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